5-Fluoro-2-methoxy-4-nitro-phenol

Description

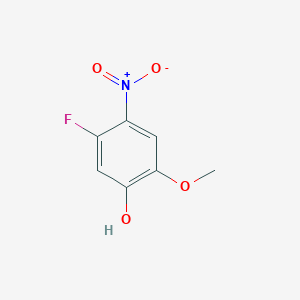

5-Fluoro-2-methoxy-4-nitro-phenol is a substituted phenol derivative featuring a hydroxyl group (-OH) at the para position relative to a nitro (-NO₂) group, a methoxy (-OCH₃) group at the ortho position, and a fluorine atom at the meta position (positions 5, 2, and 4, respectively). This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents (nitro, fluoro) and electron-donating methoxy group, which modulate reactivity and solubility .

Properties

Molecular Formula |

C7H6FNO4 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-4-nitrophenol |

InChI |

InChI=1S/C7H6FNO4/c1-13-7-3-5(9(11)12)4(8)2-6(7)10/h2-3,10H,1H3 |

InChI Key |

MMIURQBJQOYAOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

a. 5-Fluoro-2-Methoxy-4-Nitroaniline

- Structure: Replaces hydroxyl (-OH) with amino (-NH₂).

- Properties : Higher basicity (pKa ~2.5 for -NH₂ vs. ~10 for -OH) and reduced solubility in polar solvents. Used in anticancer drug intermediates .

- Synthesis: Requires protection of the amino group during nitration, unlike the hydroxyl-containing target compound .

b. 4-Fluoro-1-Methoxy-2-Nitrobenzene

- Structure : Lacks hydroxyl group; nitro at position 2, methoxy at position 1.

- Applications: Non-phenolic analog used in coupling reactions; lower toxicity due to absence of reactive -OH .

2.3. Extended Derivatives

a. 5-Ethyl-4-Fluoro-2-(2-Nitrophenoxy)Phenol

- Structure: Ethyl group at position 5, nitrophenoxy at position 2.

- Properties : Higher lipophilicity (logP ~2.8) due to ethyl and aromatic ether groups; used in herbicide research .

b. 5-(3,5-Difluorophenyl)-2-Methoxyphenol

- Structure : Difluorophenyl substituent at position 4.

- Applications: Explored as a kinase inhibitor; enhanced metabolic stability compared to mono-fluoro derivatives .

Key Research Findings

- Synthetic Challenges: The methoxy group in 5-fluoro-2-methoxy-4-nitro-phenol complicates nitro-group introduction, often requiring selective protection/deprotection steps, unlike simpler fluoronitrophenols .

- Toxicity Profile : Nitroaromatics like this compound may exhibit mutagenicity, necessitating handling precautions similar to 4-fluoro-2-nitroaniline (linked to renal toxicity in ) .

- Biological Activity: Unlike nitrofuran-derived carcinogens (), phenolic nitro compounds show lower carcinogenic risk but require rigorous toxicity screening .

Q & A

Synthesis Optimization

Q: What are the recommended methods for synthesizing 5-Fluoro-2-methoxy-4-nitro-phenol with high purity? A: Synthesis typically involves nitration of a precursor such as 5-fluoro-2-methoxyphenol. Controlled nitration conditions (e.g., nitric acid in sulfuric acid at 0–5°C) are critical to avoid over-nitration. Melting point analysis (e.g., 93–95°C for 3-fluoro-4-nitrophenol ) can validate purity. Recrystallization in ethanol/water mixtures is recommended to isolate the product.

Purity Assessment

Q: How can the purity of this compound be assessed experimentally? A: Use a combination of:

- Melting point determination : Compare observed values to literature data (e.g., 75–77°C for 4-fluoro-2-nitrophenol ).

- HPLC : Monitor retention time consistency.

- Spectral analysis : Confirm functional groups via IR (C-NO₂ stretch ~1520 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) .

Advanced Structural Characterization

Q: What spectroscopic techniques resolve structural ambiguities in derivatives of this compound? A:

- X-ray crystallography : Resolves substituent positions (e.g., nitro vs. methoxy orientation) .

- Multinuclear NMR : ¹H NMR identifies coupling between fluorine and adjacent protons; ¹³C NMR distinguishes electron-withdrawing effects of nitro vs. methoxy groups .

Reactivity of Nitro Group

Q: How does the nitro group influence reactivity in electrophilic substitution reactions? A: The nitro group is strongly electron-withdrawing, directing subsequent substitutions to meta positions. For example, in nitrophenol derivatives, bromination occurs preferentially at the meta position relative to the nitro group . Kinetic studies using UV-Vis spectroscopy can monitor reaction progress.

Physical Properties and Handling

Q: What key physical properties impact laboratory handling of this compound? A:

- Melting point : Critical for assessing purity (e.g., 34–37°C for 5-fluoro-2-nitrophenol ).

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but less in water.

- Stability : Store in amber vials at RT; degradation under UV light is possible .

Mitigating Side Reactions

Q: How can competing side reactions during nitration be mitigated? A:

- Temperature control : Maintain ≤5°C to reduce polynitration.

- Protecting groups : Temporarily protect hydroxyl groups (e.g., acetylation) to direct nitration regioselectivity .

- Stoichiometry : Use sub-stoichiometric HNO₃ to limit over-reaction .

Analytical Confirmation

Q: Which analytical techniques confirm the molecular structure of this compound? A:

- Mass spectrometry : Molecular ion peak at m/z 187 (calculated for C₇H₅FNO₄).

- IR spectroscopy : Peaks at ~1250 cm⁻¹ (C-O of methoxy) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Computational Predictions

Q: How can computational methods predict biological activity of derivatives? A:

- Molecular docking : Screen against target proteins (e.g., enzymes) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity data from similar compounds .

Contradictory Spectroscopic Data

Q: What causes contradictory data in nitro-aromatic compound characterization? A:

- Solvent effects : Deuterochloroform vs. DMSO-d₆ can shift NMR peaks.

- Tautomerism : Nitro ↔ aci-nitro forms may complicate interpretation.

- Impurity interference : Use preparative TLC to isolate pure fractions before analysis .

Storage Stability

Q: What are optimal storage conditions for long-term stability? A:

- Temperature : Store at RT in sealed containers.

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis.

- Light protection : Amber glass vials mitigate photodegradation .

Notes on Methodology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.